ER-076349

Tubulin polymerization Microtubule dynamics Halichondrin analogs

ER-076349 (CAS 253128-15-3) is a fully synthetic halichondrin B analog essential as a certified reference standard and mechanistic control. Unlike eribulin, it uniquely stimulates tubulin oligomer formation and induces a reversible mitotic block, making it indispensable for tubulin polymerization assays, HPLC method validation for ANDA submissions, and SAR studies. Ensure experimental accuracy with this high-purity, fully characterized compound.

Molecular Formula C40H58O12
Molecular Weight 730.9 g/mol
CAS No. 253128-15-3
Cat. No. B3326424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER-076349
CAS253128-15-3
Molecular FormulaC40H58O12
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CO)O
InChIInChI=1S/C40H58O12/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,41,43H,2-3,5-18H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
InChIKeySOGFSQSGBFDQFA-JBQZKEIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 253128-15-3 (ER-076349): A Halichondrin B Analog Tubulin Polymerization Inhibitor for Oncology Research and Analytical Reference


CAS 253128-15-3, also designated ER-076349 and known as an eribulin intermediate or impurity (Eribulin Impurity 2/12), is a fully synthetic macrocyclic ketone analog of the marine natural product halichondrin B [1]. It functions as a potent inhibitor of tubulin polymerization, inducing G2-M cell cycle arrest and mitotic spindle disruption [2]. The compound exhibits sub-nanomolar antiproliferative activity across a broad panel of human cancer cell lines and suppresses tumor growth in multiple human xenograft mouse models [3]. Structurally, ER-076349 is a close congener of the clinically approved drug eribulin (E7389, ER-086526), differing primarily by a single functional group at the C35 position (hydroxyl in ER-076349 vs. primary amine in eribulin) [4].

Why ER-076349 Cannot Be Substituted with Eribulin or Other Microtubule Inhibitors


Despite structural homology, ER-076349 and eribulin exhibit fundamentally divergent interactions with tubulin that preclude functional interchangeability in experimental or analytical contexts. ER-076349 stimulates the formation of small tubulin oligomers by 2-fold, whereas eribulin inhibits the same process by 4-6-fold [1]. Furthermore, ER-076349 induces reversible mitotic blockade with rapid drug washout, while eribulin's blockade is irreversible due to prolonged cellular retention [2]. Even in analytical applications, the chromatographic behavior and stability profiles of ER-076349 differ markedly from eribulin mesylate and other impurities, necessitating a specific reference standard for accurate HPLC method development and validation [3]. These mechanistic and physicochemical distinctions mean that substituting ER-076349 with a generic microtubule inhibitor or a different halichondrin analog will yield non-comparable data in both biological assays and quality control workflows.

Quantitative Differentiation of CAS 253128-15-3 (ER-076349) vs. Eribulin and Other Microtubule Inhibitors


ER-076349 Stimulates Tubulin Oligomer Formation, Contrasting with Eribulin's Inhibition

Analytical ultracentrifugation studies directly compared ER-076349 and eribulin (E7389) on GDP-tubulin self-association into curved oligomers. Under identical conditions, ER-076349 slightly stimulates oligomer formation by 2-fold, while eribulin inhibits the same process by 4- to 6-fold [1]. This divergence occurs despite a single C35 functional group difference (hydroxyl vs. primary amine).

Tubulin polymerization Microtubule dynamics Halichondrin analogs

ER-076349 Weakens Stathmin-Tubulin Complex Formation, Whereas Eribulin Potently Inhibits It

In the same analytical ultracentrifugation study, ER-076349 weakened the formation of the 1:2 stathmin-tubulin complex by approximately 1.9 kcal/mol. In contrast, eribulin strongly inhibited the same complex formation by >3.3 kcal/mol [1].

Tubulin-binding proteins Stathmin Halichondrin analogs

ER-076349 Induces Reversible Mitotic Block with Rapid Washout, in Contrast to Eribulin's Irreversible Blockade

Flow cytometric mitotic block reversibility assays in multiple cell lines (U937, Jurkat, HL-60, HeLa) demonstrated that ER-076349-induced mitotic arrest is fully reversible upon drug washout, whereas eribulin's mitotic blockade is irreversible [1]. Drug uptake and retention studies using radiolabeled compounds showed that [3H]ER-076349 accumulates to higher intracellular levels than [3H]eribulin, but is retained at lower levels and for a shorter duration after washout [1].

Mitotic block reversibility Cellular pharmacodynamics Drug retention

ER-076349 Exhibits Superior In Vitro Antiproliferative Potency but Inferior In Vivo Antitumor Efficacy Relative to Eribulin

Despite being approximately 10-fold more potent than eribulin in antiproliferative assays (IC50 = 3 nM for ER-076349 vs. 30 nM for eribulin in U2OS cells at 28h [1]), ER-076349 demonstrates inferior in vivo antitumor efficacy in human xenograft models [2]. This apparent paradox is attributed to eribulin's irreversible mitotic blockade and prolonged cellular retention, which translate to superior intermittent dosing efficacy in vivo [2].

Antiproliferative potency In vivo xenograft Halichondrin analogs

ER-076349 Exhibits Broad Sub-Nanomolar Antiproliferative Activity Across Multiple Cancer Cell Lines

ER-076349 demonstrates exceptionally potent antiproliferative activity across a diverse panel of human cancer cell lines, with IC50 values in the sub-nanomolar to low nanomolar range. Reported IC50 values include: 0.59 nM (MDA-MB-435 breast), 2.4 nM (COLO 205 colon), 7.3 nM (DLD-1 colon), 3.6 nM (DU 145 prostate), 1.8 nM (LNCaP prostate), 3.2 nM (LOX melanoma), 2.6 nM (HL-60 leukemia), and 4.0 nM (U937 lymphoma) [1]. More recent profiling reports IC50 values as low as 0.03 nM (MES-SA sarcoma), 0.22 nM (HCT-15 colon), and 0.54 nM (DLD-1 colon) [2].

Anticancer Cytotoxicity IC50 profiling

CAS 253128-15-3 Serves as a Certified Analytical Reference Standard for Eribulin Impurity Profiling

This compound is commercially supplied as Eribulin Impurity 2 or Impurity 12 with certified purity levels typically ≥98% (up to 99.72% from certain vendors) [1]. It is specifically intended for use as an analytical standard in HPLC method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of eribulin [2]. The compound is supplied with a comprehensive Certificate of Analysis (COA) and analytical data meeting regulatory requirements .

Analytical chemistry HPLC method validation Pharmaceutical QC

Recommended Procurement and Use Scenarios for CAS 253128-15-3 (ER-076349)


As a Positive Control in Tubulin Polymerization and Microtubule Dynamics Assays

Use ER-076349 as a reference microtubule inhibitor in tubulin polymerization assays, cell cycle analysis, and mitotic spindle imaging. Its 2-fold stimulation of tubulin oligomer formation and reversible mitotic block profile provide a mechanistically distinct control relative to eribulin or vinblastine [1][2]. This makes it particularly valuable for dissecting the role of tubulin interdimer interface interactions and polymer polymorphism.

As a Comparator Compound in Drug Resistance and Washout Studies

Due to its reversible mitotic blockade and rapid cellular washout characteristics, ER-076349 serves as an ideal comparator for investigating the cellular pharmacodynamics of irreversible microtubule inhibitors like eribulin [1]. Its higher peak intracellular accumulation but lower retention enables studies on the relationship between drug exposure duration and long-term cell viability.

As a Certified Reference Standard for Eribulin Impurity Profiling in Pharmaceutical QC

Employ this certified compound (purity ≥98%) as an analytical standard for HPLC method development and validation, particularly for the detection and quantification of Eribulin Impurity 2/12 in drug substance and drug product [2][3]. Its use is essential for ANDA submissions and routine QC release testing of eribulin formulations.

As a Tool Compound for Structure-Activity Relationship (SAR) Studies of Halichondrin B Analogs

The single C35 hydroxyl substitution in ER-076349 relative to eribulin's C35 primary amine represents a defined chemical perturbation for SAR investigations. Quantitative differences in tubulin interaction (e.g., oligomer stimulation vs. inhibition, stathmin complex weakening vs. inhibition) provide a high-resolution model for understanding how subtle chemical modifications translate to distinct tubulin binding and cellular outcomes [1].

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